

# JNJ-27141491: Application Notes and Protocols for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | JNJ-27141491 |           |
| Cat. No.:            | B1244925     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of **JNJ-27141491**, a potent and selective noncompetitive antagonist of the human C-C chemokine receptor 2 (CCR2). The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for its application in relevant animal models of inflammation and autoimmune disease.

### **Mechanism of Action**

**JNJ-27141491** acts as a functional antagonist of human CCR2, a key receptor involved in the recruitment of inflammatory leukocytes.[1] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), is a critical step in the inflammatory cascade. **JNJ-27141491** inhibits CCR2-mediated functions, including MCP-1-induced calcium mobilization and leukocyte chemotaxis.[1][2] Its mode of action is noncompetitive, meaning it inhibits receptor function in a manner that is insurmountable by increasing concentrations of the natural ligand.[1]

It is crucial to note that **JNJ-27141491** is highly specific for human CCR2 and does not effectively inhibit the rodent or canine orthologs of the receptor.[1] Consequently, in vivo studies with this compound necessitate the use of transgenic animal models that express human CCR2.[1]





Click to download full resolution via product page

Figure 1: Simplified signaling pathway of CCR2 and the inhibitory action of JNJ-27141491.

### **Data Presentation**

The following tables summarize the quantitative data from key in vivo studies using **JNJ-27141491** in transgenic mice expressing human CCR2.

Table 1: Effect of **JNJ-27141491** on Monocyte Recruitment in a Pulmonary Inflammation Model[2]



| Treatment Group<br>(Oral<br>Administration) | Dose (mg/kg) | Dosing Regimen | Monocyte Influx<br>Inhibition (%) |
|---------------------------------------------|--------------|----------------|-----------------------------------|
| JNJ-27141491                                | 40           | Once Daily     | 77                                |
| JNJ-27141491                                | 20           | Once Daily     | 57                                |
| JNJ-27141491                                | 10           | Once Daily     | 49                                |
| JNJ-27141491                                | 5            | Once Daily     | 27                                |
| JNJ-27141491                                | 20           | Twice Daily    | 74                                |
| JNJ-27141491                                | 5            | Twice Daily    | 22                                |

Table 2: Efficacy of **JNJ-27141491** in an Experimental Autoimmune Encephalomyelitis (EAE) Model[1][2]

| Treatment Group<br>(Oral<br>Administration) | Dose (mg/kg) | Dosing Regimen    | Outcome                                                                |
|---------------------------------------------|--------------|-------------------|------------------------------------------------------------------------|
| JNJ-27141491                                | 20           | Daily for 16 days | Significantly delayed onset and temporarily reduced neurological signs |
| Vehicle Control                             | N/A          | Daily for 16 days | Progressive<br>development of EAE<br>symptoms                          |

## **Experimental Protocols**

Detailed methodologies for the key in vivo animal models are provided below. These protocols are based on published studies and standard laboratory procedures.

# Protocol 1: Murine Model of MCP-1/LPS-Induced Pulmonary Inflammation



This model assesses the ability of **JNJ-27141491** to inhibit chemokine-driven recruitment of inflammatory cells to the lungs.

### Materials:

- Transgenic mice expressing human CCR2 (hCCR2 knock-in)
- JNJ-27141491
- Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose in water)
- Mouse MCP-1 (mMCP-1)
- Lipopolysaccharide (LPS)
- Sterile phosphate-buffered saline (PBS)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Bronchoalveolar lavage (BAL) equipment





Click to download full resolution via product page

**Figure 2:** Experimental workflow for the pulmonary inflammation model.

#### Procedure:

 Animal Acclimation: Acclimate hCCR2 transgenic mice to the facility for at least one week prior to the experiment.



- **JNJ-27141491** Formulation: Prepare a suspension of **JNJ-27141491** in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The concentration should be calculated based on the desired dose (5-40 mg/kg) and a standard oral gavage volume for mice (e.g., 10 mL/kg).
- Drug Administration: Administer JNJ-27141491 or vehicle to the mice via oral gavage.
   Dosing can be performed once daily (q.d.) or twice daily (b.i.d.) as required by the study design.[1]
- Induction of Inflammation: At a specified time after the initiation of treatment, anesthetize the mice. Intratracheally instill a combination of mMCP-1 and LPS dissolved in sterile PBS to induce inflammatory cell recruitment.[1]
- Bronchoalveolar Lavage (BAL): 48 hours after the intratracheal instillation, euthanize the mice.[1] Expose the trachea and insert a cannula. Perform BAL by instilling and retrieving a known volume of sterile PBS (e.g., 3 x 0.8 mL).
- Cell Analysis: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the cell pellet
  and perform a total cell count using a hemocytometer or automated cell counter. Prepare
  cytospin slides and stain (e.g., with Diff-Quik) to perform differential cell counts to quantify
  monocytes, neutrophils, and other leukocytes.

# Protocol 2: Experimental Autoimmune Encephalomyelitis (EAE) Model

This model of multiple sclerosis is used to evaluate the therapeutic potential of **JNJ-27141491** in a T-cell-mediated autoimmune disease.

#### Materials:

- Transgenic mice expressing human CCR2 (hCCR2 knock-in)
- Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG<sub>35-55</sub>)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (PT)



- JNJ-27141491
- Vehicle for oral gavage
- Sterile PBS and syringes



Click to download full resolution via product page

Figure 3: Experimental workflow for the EAE model.

Procedure:



- EAE Induction (Day 0):
  - Prepare an emulsion of MOG<sub>35-55</sub> in CFA.
  - Subcutaneously immunize hCCR2 transgenic mice with the MOG<sub>35-55</sub>/CFA emulsion at two sites on the flank.
  - Administer pertussis toxin intraperitoneally.[1]
- Pertussis Toxin Boost (Day 2): Administer a second dose of pertussis toxin intraperitoneally.
- Treatment Initiation: Begin daily oral administration of JNJ-27141491 (e.g., 20 mg/kg) or vehicle.[1]
- Clinical Monitoring:
  - Monitor the mice daily for clinical signs of EAE and record their body weight.
  - Score the disease severity based on a standardized scale (e.g., 0 = no signs; 1 = limp tail;
     2 = hind limb weakness; 3 = hind limb paralysis; 4 = moribund; 5 = death).
- Study Termination: Continue treatment and monitoring for the duration of the study (e.g., 16 days or until a humane endpoint is reached).[2] The primary readouts are the day of disease onset, peak clinical score, and cumulative disease score.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]



• To cite this document: BenchChem. [JNJ-27141491: Application Notes and Protocols for In Vivo Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1244925#jnj-27141491-in-vivo-animal-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com